molecular formula C9H15NOS B13810849 N-(2,5-dimethyl-3,6-dihydro-2H-thiopyran-4-yl)acetamide

N-(2,5-dimethyl-3,6-dihydro-2H-thiopyran-4-yl)acetamide

Cat. No.: B13810849
M. Wt: 185.29 g/mol
InChI Key: CFTPXKRTDKSPGM-UHFFFAOYSA-N
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Description

N-(2,5-dimethyl-3,6-dihydro-2H-thiopyran-4-yl)acetamide is an organic compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing the oxygen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethyl-3,6-dihydro-2H-thiopyran-4-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethyl-3,6-dihydro-2H-thiopyran with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethyl-3,6-dihydro-2H-thiopyran-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2,5-dimethyl-3,6-dihydro-2H-thiopyran-4-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-dimethyl-3,6-dihydro-2H-thiopyran-4-yl)acetamide involves its interaction with specific molecular targets. The sulfur atom in the thiopyran ring can form interactions with various biological molecules, potentially inhibiting or modulating their activity. The acetamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-4H-pyran: A structurally similar compound with an oxygen atom instead of sulfur.

    3,6-Dihydro-2H-thiopyran: A related thiopyran compound without the acetamide group.

    N-(2,5-dimethyl-3,6-dihydro-2H-pyran-4-yl)acetamide: A similar compound with an oxygen atom in the ring instead of sulfur.

Uniqueness

N-(2,5-dimethyl-3,6-dihydro-2H-thiopyran-4-yl)acetamide is unique due to the presence of both the thiopyran ring and the acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

N-(2,5-dimethyl-3,6-dihydro-2H-thiopyran-4-yl)acetamide

InChI

InChI=1S/C9H15NOS/c1-6-5-12-7(2)4-9(6)10-8(3)11/h7H,4-5H2,1-3H3,(H,10,11)

InChI Key

CFTPXKRTDKSPGM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C(CS1)C)NC(=O)C

Origin of Product

United States

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